molecular formula C26H30N2O3 B2625758 Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2034469-17-3

Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2625758
CAS RN: 2034469-17-3
M. Wt: 418.537
InChI Key: CLDAKFYENNBMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C26H30N2O3 and a molecular weight of 418.537. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone, focusing on six unique fields:

Anticancer Agents

Benzofuran derivatives, including the compound , have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antiviral Applications

Benzofuran compounds have been explored for their antiviral properties, particularly against the hepatitis C virus. The structural features of these compounds allow them to interfere with viral replication processes, making them promising candidates for antiviral drug development .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives are well-documented. These compounds can act against a broad spectrum of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mode of action typically involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Antioxidant Properties

Benzofuran derivatives exhibit strong antioxidant activities, which are crucial for protecting cells from oxidative stress and related damage. These compounds can scavenge free radicals and enhance the body’s antioxidant defense mechanisms, making them valuable in the development of treatments for diseases associated with oxidative stress .

Neuroprotective Agents

Research has shown that benzofuran derivatives can have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds may help in reducing neuronal damage and improving cognitive functions by modulating oxidative stress and inflammatory pathways .

Immunosuppressive Agents

Certain benzofuran derivatives have been identified as potent immunosuppressive agents. These compounds can modulate the immune response, making them useful in the treatment of autoimmune diseases and in preventing organ transplant rejection .

Anti-inflammatory Applications

Benzofuran compounds also possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antifungal Activity

The antifungal potential of benzofuran derivatives has been explored, with these compounds showing efficacy against various fungal pathogens. Their antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of essential fungal enzymes .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c29-26(25-17-21-9-4-5-11-24(21)31-25)27-15-12-22(13-16-27)28-14-6-10-23(28)19-30-18-20-7-2-1-3-8-20/h1-5,7-9,11,17,22-23H,6,10,12-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAKFYENNBMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)methanone

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